molecular formula C23H16N2O3S3 B281173 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-1-sulfonamide

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-1-sulfonamide

Cat. No.: B281173
M. Wt: 464.6 g/mol
InChI Key: IPPOOQHKZOXIIR-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-1-sulfonamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a naphthalenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole moiety. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) and chloroform . The hydroxyphenyl group is then introduced through a coupling reaction, followed by the attachment of the naphthalenesulfonamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents such as dimethyl formamide (DMF) can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The benzothiazole moiety can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, quinone compounds, and modified sulfonamides, each with distinct chemical and physical properties .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazole-2-yl)-2-chloroacetamide
  • N’-(1,3-benzothiazol-2-yl)-arylamides
  • 2-substituted benzothiazoles

Uniqueness

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C23H16N2O3S3

Molecular Weight

464.6 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C23H16N2O3S3/c26-19-13-12-16(14-21(19)30-23-24-18-9-3-4-10-20(18)29-23)25-31(27,28)22-11-5-7-15-6-1-2-8-17(15)22/h1-14,25-26H

InChI Key

IPPOOQHKZOXIIR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)O)SC4=NC5=CC=CC=C5S4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)O)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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